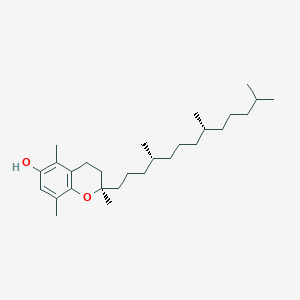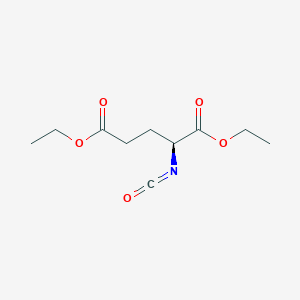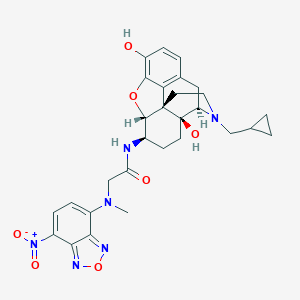![molecular formula C16H19NO3 B132112 2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol CAS No. 60372-08-9](/img/structure/B132112.png)
2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol (BMPEA) is a synthetic compound used in scientific research1. It is a derivative of the amphetamine class of compounds and is found in a variety of dietary supplements1. BMPEA is known to have a wide range of effects on the body, including changes in metabolism, appetite, and behavior1.
Synthesis Analysis
The synthesis of BMPEA is not explicitly mentioned in the search results. However, similar compounds can be synthesized through various methods, including the reaction of 5-methoxy-2-nitrobenzaldehyde with benzylamine, followed by reduction with sodium borohydride2.Molecular Structure Analysis
The structure of BMPEA hints at potential catalytic applications1. Compounds structurally related to BMPEA have been used in catalytic processes, particularly in the oxidation of alcohols1. This suggests potential applications in chemical synthesis and industrial processes where selective catalysis is important1.
Chemical Reactions Analysis
The specific chemical reactions involving BMPEA are not detailed in the search results. However, BMPEA is structurally similar to certain amino and methoxyphenyl groups, suggesting its potential utility in the synthesis of Schiff bases1. These bases have been synthesized from related compounds and tested for antimicrobial activity, highlighting potential applications in medicinal chemistry1.Physical And Chemical Properties Analysis
BMPEA has a molecular weight of 273.33 g/mol1. It is a white to off-white solid at room temperature2. The compound has a melting point of 145-147 °C, and its boiling point is 490.5 °C at 760 mmHg2.
Aplicaciones Científicas De Investigación
- Intervalence Transitions and Electronic Communication : Research into bis(triarylamines) linked with vinylene and phenylene-vinylene bridges, structures resembling the core of the compound , has shown that these molecules exhibit intriguing intervalence charge-transfer properties and electronic communication between redox centers. This suggests potential applications in organic electronics where controlled charge transfer and electronic communication are crucial (Barlow et al., 2005).
Applications in Material Synthesis
The structure of "2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol" bears resemblance to compounds used in material synthesis, indicating potential applications in this field:
Synthesis of Polysubstituted Pyrroles : A method utilizing derivatives similar to the compound for the synthesis of polysubstituted pyrroles has been developed. This process involves intermolecular cycloaddition, indicating the compound’s potential as a precursor or intermediate in the synthesis of complex organic structures (Kumar et al., 2017).
Synthesis of Novel Schiff Bases : The compound's structural similarity to certain amino and methoxyphenyl groups suggests its potential utility in the synthesis of Schiff bases. These bases have been synthesized from related compounds and tested for antimicrobial activity, highlighting potential applications in medicinal chemistry (Puthran et al., 2019).
Applications in Catalysis
The structure of the compound hints at potential catalytic applications, as seen in related research:
- Catalysis in Alcohol Oxidation : Compounds structurally related to "2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol" have been used in catalytic processes, particularly in the oxidation of alcohols. This suggests potential applications in chemical synthesis and industrial processes where selective catalysis is important (Hazra et al., 2015).
Safety And Hazards
The specific safety and hazards associated with BMPEA are not detailed in the search results. However, it is important to note that BMPEA is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use1.
Direcciones Futuras
BMPEA has potential applications in various fields of research and industry1. Its structure suggests potential applications in material synthesis, catalysis, and medicinal chemistry1. However, more research is needed to fully understand its properties and potential uses1.
Propiedades
IUPAC Name |
2-amino-1-(3-methoxy-4-phenylmethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12/h2-9,14,18H,10-11,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBRTSGNLMOOQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CN)O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571561 |
Source


|
| Record name | 2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol | |
CAS RN |
60372-08-9 |
Source


|
| Record name | 2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)
![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)

![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)




